6-(5-Methyltetrazol-2-yl)pyridin-3-amine
Description
6-(5-Methyltetrazol-2-yl)pyridin-3-amine is a pyridine derivative featuring a 5-methyltetrazole substituent at the 6-position and an amino group at the 3-position. Its molecular formula is C₇H₈N₆, with a molecular weight of 176.18 g/mol. The tetrazole ring, a nitrogen-rich heterocycle, is notable for its bioisosteric properties, often mimicking carboxylic acids in drug design while offering enhanced metabolic stability and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C7H8N6 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
6-(5-methyltetrazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H8N6/c1-5-10-12-13(11-5)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 |
InChI Key |
DJRYOWUBLSREDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyltetrazol-2-yl)pyridin-3-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Pyridine: The methyltetrazole moiety is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 6-(5-Methyltetrazol-2-yl)pyridin-3-amine may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-(5-Methyltetrazol-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of various substituents on the pyridine ring.
Scientific Research Applications
6-(5-Methyltetrazol-2-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(5-Methyltetrazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(5-Methyltetrazol-2-yl)pyridin-3-amine with structurally related pyridin-3-amine derivatives, emphasizing substituent effects on chemical and biological properties.
Table 1: Key Comparisons of 6-Substituted Pyridin-3-amine Derivatives
Key Findings:
Substituent Electronic Effects: The 5-methyltetrazol-2-yl group in the target compound provides strong hydrogen-bonding capacity due to its nitrogen-rich structure, contrasting with the trifluoromethylphenyl group (), which prioritizes lipophilicity and steric bulk. Fluorinated substituents (e.g., 3-fluorophenoxy in ) enhance electronic polarization, improving interactions with aromatic residues in enzymes.
Biological Activity :
- Thiazole-containing analogs () exhibit sulfur-mediated interactions with enzymes, often leading to higher inhibition potency compared to tetrazole derivatives.
- Methoxyazetidine () offers a balance between solubility and membrane permeability, making it suitable for central nervous system (CNS) targets.
Metabolic Stability :
- The methyltetrazole group in the target compound likely resists oxidative metabolism better than difluoromethylthio (), which may undergo sulfur oxidation.
Synthetic Accessibility :
- Tetrazole synthesis typically requires cyclization reactions with nitriles and azides, whereas thiazole derivatives () are synthesized via Hantzsch-type reactions, which are more scalable.
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